molecular formula C10H8Cl2N2O2 B14519706 1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- CAS No. 62868-28-4

1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo-

Cat. No.: B14519706
CAS No.: 62868-28-4
M. Wt: 259.09 g/mol
InChI Key: RAFYJQLOMCWLTC-UHFFFAOYSA-N
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Description

1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, a carbonyl chloride group, and a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- can be achieved through a multistep process involving the formation of the imidazolidine ring followed by the introduction of the carbonyl chloride and 3-chlorophenyl groups. One common method involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidine ring, followed by chlorination to introduce the carbonyl chloride group. The 3-chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinating agent.

Industrial Production Methods

In an industrial setting, the production of 1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper catalysts, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in the formation of various substituted imidazolidine derivatives.

Scientific Research Applications

1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The 3-chlorophenyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Imidazolidinecarbonyl chloride, 3-phenyl-2-oxo-: Similar structure but lacks the chlorine substituent on the phenyl ring.

    1-Imidazolidinecarbonyl chloride, 3-(4-chlorophenyl)-2-oxo-: Similar structure with the chlorine substituent at the 4-position of the phenyl ring.

    1-Imidazolidinecarbonyl chloride, 3-(2-chlorophenyl)-2-oxo-: Similar structure with the chlorine substituent at the 2-position of the phenyl ring.

Uniqueness

1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- is unique due to the specific positioning of the chlorine substituent on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct properties and applications compared to its analogs.

Properties

CAS No.

62868-28-4

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(6-7)13-4-5-14(9(12)15)10(13)16/h1-3,6H,4-5H2

InChI Key

RAFYJQLOMCWLTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC(=CC=C2)Cl)C(=O)Cl

Origin of Product

United States

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